molecular formula C14H7FN8S B14943045 3-(3-Fluorophenyl)-6-{[1,2,3,4]tetrazolo[1,5-a]pyridin-8-yl}-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-(3-Fluorophenyl)-6-{[1,2,3,4]tetrazolo[1,5-a]pyridin-8-yl}-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Katalognummer: B14943045
Molekulargewicht: 338.32 g/mol
InChI-Schlüssel: IVBJTTPFJFYABR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(3-Fluorophenyl)-6-[1,2,3,4]tetraazolo[1,5-a]pyridin-8-yl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a complex heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields, including medicinal chemistry and materials science. The compound consists of multiple fused rings, including a fluorophenyl group, a tetraazolo-pyridine moiety, and a triazolo-thiadiazole scaffold, which contribute to its diverse chemical properties and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-fluorophenyl)-6-[1,2,3,4]tetraazolo[1,5-a]pyridin-8-yl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves multi-step reactions starting from readily available precursors. One common approach includes the following steps:

    Formation of the Tetraazolo-Pyridine Moiety: This can be achieved by cyclization of appropriate hydrazine derivatives with pyridine carboxylic acids under acidic conditions.

    Introduction of the Fluorophenyl Group: This step involves the nucleophilic aromatic substitution reaction of a fluorobenzene derivative with the tetraazolo-pyridine intermediate.

    Construction of the Triazolo-Thiadiazole Scaffold: This is typically done through a cyclization reaction involving thiosemicarbazide and appropriate aldehydes or ketones under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups (if present) or the azole rings, leading to the formation of amines or reduced heterocycles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under conditions such as reflux or microwave irradiation.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Amines, reduced heterocycles.

    Substitution Products: Various functionalized derivatives depending on the substituents introduced.

Wissenschaftliche Forschungsanwendungen

Chemistry

    Catalysis: The compound’s unique structure makes it a potential candidate for use as a catalyst in organic reactions.

    Material Science: Its stability and electronic properties are of interest for the development of new materials, including conductive polymers and sensors.

Biology and Medicine

    Antimicrobial Agents: The compound has shown potential as an antimicrobial agent due to its ability to disrupt microbial cell walls.

    Anticancer Research: Preliminary studies suggest that it may inhibit the growth of certain cancer cell lines by interfering with cellular signaling pathways.

Industry

    Explosives: Due to its energetic properties, it can be used in the formulation of high-energy materials for industrial applications.

    Dyes and Pigments: The compound’s chromophoric properties make it suitable for use in dyes and pigments.

Wirkmechanismus

The mechanism by which 3-(3-fluorophenyl)-6-[1,2,3,4]tetraazolo[1,5-a]pyridin-8-yl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole exerts its effects is largely dependent on its interaction with molecular targets. For instance:

    Antimicrobial Action: It disrupts microbial cell walls by interacting with essential enzymes and proteins.

    Anticancer Activity: It inhibits cellular signaling pathways, leading to apoptosis or cell cycle arrest in cancer cells.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-(3-Fluorophenyl)-6-[1,2,3,4]tetraazolo[1,5-a]pyridin-8-yl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
  • 3-(3-Chlorophenyl)-6-[1,2,3,4]tetraazolo[1,5-a]pyridin-8-yl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
  • 3-(3-Bromophenyl)-6-[1,2,3,4]tetraazolo[1,5-a]pyridin-8-yl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Uniqueness

The presence of the fluorophenyl group in 3-(3-fluorophenyl)-6-[1,2,3,4]tetraazolo[1,5-a]pyridin-8-yl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole imparts unique electronic properties, making it more reactive in certain chemical reactions compared to its chloro- and bromo- counterparts. Additionally, the fluorine atom can enhance the compound’s biological activity by increasing its lipophilicity and membrane permeability.

Eigenschaften

Molekularformel

C14H7FN8S

Molekulargewicht

338.32 g/mol

IUPAC-Name

3-(3-fluorophenyl)-6-(tetrazolo[1,5-a]pyridin-8-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C14H7FN8S/c15-9-4-1-3-8(7-9)11-16-18-14-23(11)19-13(24-14)10-5-2-6-22-12(10)17-20-21-22/h1-7H

InChI-Schlüssel

IVBJTTPFJFYABR-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC(=C1)F)C2=NN=C3N2N=C(S3)C4=CC=CN5C4=NN=N5

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.